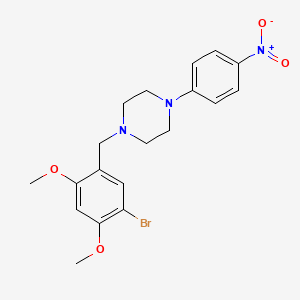
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone, also known as TMAQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. TMAQ belongs to the family of anthraquinone derivatives, which are known for their antitumor and antiviral properties.
Wirkmechanismus
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone exerts its antitumor effects through multiple mechanisms. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and DNA damage. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This leads to the accumulation of DNA damage and further induction of apoptosis.
Biochemical and Physiological Effects
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been shown to have a range of biochemical and physiological effects. In addition to its antitumor properties, 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been shown to have anti-inflammatory effects and can inhibit the growth of certain viruses. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has also been shown to induce the production of certain cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone in lab experiments is its potency. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone is also highly reactive and can be toxic to cells at high concentrations. This can be a limitation in some experiments, and researchers must carefully consider the appropriate concentration to use.
Zukünftige Richtungen
There are several potential future directions for 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone research. One area of interest is the development of 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone derivatives with improved potency and selectivity. Another potential direction is the use of 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone in combination with other anticancer agents to enhance their effectiveness. Additionally, more research is needed to understand the mechanisms underlying 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone's antitumor effects and to identify potential biomarkers for predicting response to 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone treatment.
Synthesemethoden
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,2,3-trichloroanthraquinone with morpholine in the presence of a catalyst. The resulting product is purified through a series of chromatography techniques to obtain 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone in its pure form.
Wissenschaftliche Forschungsanwendungen
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone works by inducing oxidative stress and triggering apoptosis in cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
1,2,3-trichloro-4-morpholin-4-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO3/c19-13-11-12(18(24)10-4-2-1-3-9(10)17(11)23)16(15(21)14(13)20)22-5-7-25-8-6-22/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHJXZUXFHSLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-4-(morpholin-4-yl)anthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(4-pyrimidinylmethyl)amine](/img/structure/B5146816.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)

![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)
![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)

![2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5146874.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5146879.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5146884.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)